

# interpreting dose-response curves for ML 145

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## Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

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## Technical Support Center: ML145 & Pico145

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitors ML145 and Pico145.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of ML145?

ML145 is a selective and competitive antagonist of the G-protein coupled receptor 35 (GPR35). [1][2][3][4] It has been shown to have an IC<sub>50</sub> of approximately 20.1 nM for human GPR35.[1] It is important to note that ML145 has over 1000-fold selectivity for GPR35 compared to GPR55 and shows no significant activity at rodent orthologs of GPR35.

Q2: Is ML145 the same as Pico145?

No, ML145 and Pico145 are different compounds with distinct molecular targets. Pico145 (also known as HC-608 or Zerencotrep) is a potent and selective inhibitor of TRPC1/4/5 channels. This is a common point of confusion, and it is crucial to ensure you are using the correct compound for your intended target.

Q3: What are the targets of Pico145?

Pico145 is a powerful inhibitor of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC1, TRPC4, and TRPC5. It exhibits picomolar to nanomolar inhibitory

concentrations against these channels.

## Interpreting Dose-Response Curves

A dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between the concentration of a drug and its biological effect.

Key Parameters of a Dose-Response Curve:

- **IC<sub>50</sub>/EC<sub>50</sub>:** The half-maximal inhibitory (IC<sub>50</sub>) or effective (EC<sub>50</sub>) concentration. It represents the concentration of an inhibitor required to reduce a biological response by 50%. A lower IC<sub>50</sub> value indicates a more potent inhibitor.
- **Hill Slope (or Slope Factor):** This describes the steepness of the curve. A Hill slope of 1 indicates a standard, cooperative binding. A slope greater than 1 may suggest positive cooperativity, while a slope less than 1 can indicate negative cooperativity or multiple binding sites.
- **Maximal Effect (E<sub>max</sub>):** The maximum response achievable with the drug.

How to Interpret the Curve:

A typical dose-response curve is sigmoidal (S-shaped) when plotted on a semi-log scale (logarithm of concentration on the x-axis and response on the y-axis). The top plateau of the curve represents the baseline response (0% inhibition), while the bottom plateau represents the maximum inhibition. The IC<sub>50</sub> is the concentration at the inflection point of the curve.

## Data Presentation: Inhibitor Potency

The following tables summarize the reported IC<sub>50</sub> values for ML145 and Pico145 against their respective targets.

Table 1: ML145 Potency

Target	Reported IC50	Organism	Reference
GPR35	20.1 nM	Human	
GPR55	21.7 $\mu$ M	Human	

Table 2: Pico145 Potency

Target	Reported IC50	Activator	Reference
TRPC4	349 pM	(-)-Englerin A	
TRPC5	1.3 nM	(-)-Englerin A	
TRPC4-TRPC1	33 pM	(-)-Englerin A	
TRPC5-TRPC1	199 pM	(-)-Englerin A	
Endogenous TRPC1:C4	49 pM	(-)-Englerin A	
TRPC4-TRPC1	11 pM	Sphingosine 1-phosphate	

## Experimental Protocols

### Generating a Dose-Response Curve for a Small Molecule Inhibitor (General Protocol)

This protocol provides a general framework. Specific cell types, reagents, and incubation times will need to be optimized for your particular experiment.

- Cell Preparation:
  - Seed cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
  - Allow cells to adhere and grow for 24 hours under standard cell culture conditions.
- Compound Preparation:

- Prepare a stock solution of the inhibitor (e.g., ML145 or Pico145) in a suitable solvent like DMSO.
- Perform a serial dilution of the stock solution to create a range of concentrations. It is common to use a 1:3 or 1:10 dilution series.
- Treatment:
  - Remove the culture medium from the cells.
  - Add the different concentrations of the inhibitor to the wells. Include appropriate controls:
    - Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 0% inhibition.
    - Positive Control: Cells treated with a known inhibitor of the target to ensure the assay is working correctly.
    - Untreated Control: Cells in media alone.
- Incubation:
  - Incubate the cells with the inhibitor for a predetermined amount of time. This time will depend on the specific assay and the mechanism of action of the inhibitor.
- Assay Measurement:
  - After incubation, measure the biological response of interest. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), calcium influx (e.g., using a fluorescent calcium indicator like Fura-2), or another relevant endpoint.
- Data Analysis:
  - Normalize the data to the vehicle control (representing 100% activity or 0% inhibition).
  - Plot the response as a function of the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism) to determine the IC<sub>50</sub>, Hill slope, and E<sub>max</sub>.

## Troubleshooting Guide

Q4: My dose-response curve is not sigmoidal. What could be wrong?

- **Incorrect Concentration Range:** The concentrations tested may be too high or too low. You may be observing only the top or bottom plateau of the curve. Try a wider range of concentrations.
- **Compound Solubility Issues:** The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.
- **Off-Target Effects:** At high concentrations, the inhibitor may be having off-target effects that complicate the dose-response relationship.
- **Assay Interference:** The compound may be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay).

Q5: I am seeing high variability between my replicate wells. How can I improve this?

- **Inconsistent Cell Seeding:** Ensure that cells are evenly distributed in each well. Pipetting technique is critical.
- **Pipetting Errors:** Use calibrated pipettes and be careful when performing serial dilutions and adding reagents.
- **Edge Effects:** The outer wells of a plate can be prone to evaporation, leading to changes in concentration. Consider not using the outermost wells for data collection.
- **Cell Health:** Ensure your cells are healthy and in the logarithmic growth phase.

Q6: The IC<sub>50</sub> value I obtained is very different from the published value. Why might this be?

- **Different Experimental Conditions:** IC<sub>50</sub> values are highly dependent on the specific experimental conditions, including cell type, agonist concentration (for antagonists),

incubation time, and the specific assay used.

- **Compound Purity and Stability:** The purity of your inhibitor can affect its potency. Also, some compounds are unstable and should be prepared fresh.
- **Different Data Analysis Methods:** The mathematical model used to fit the curve can influence the calculated IC50 value.

## Visualizations

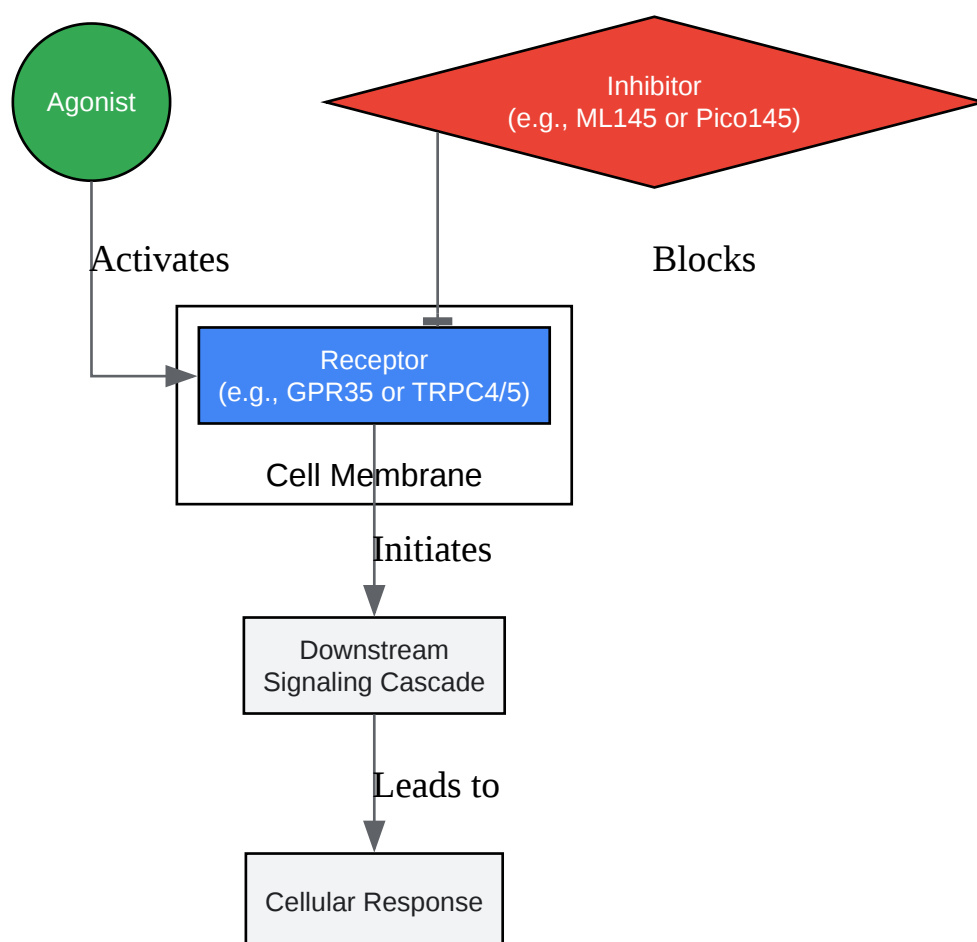


Figure 1: Generic Signaling Pathway Inhibition

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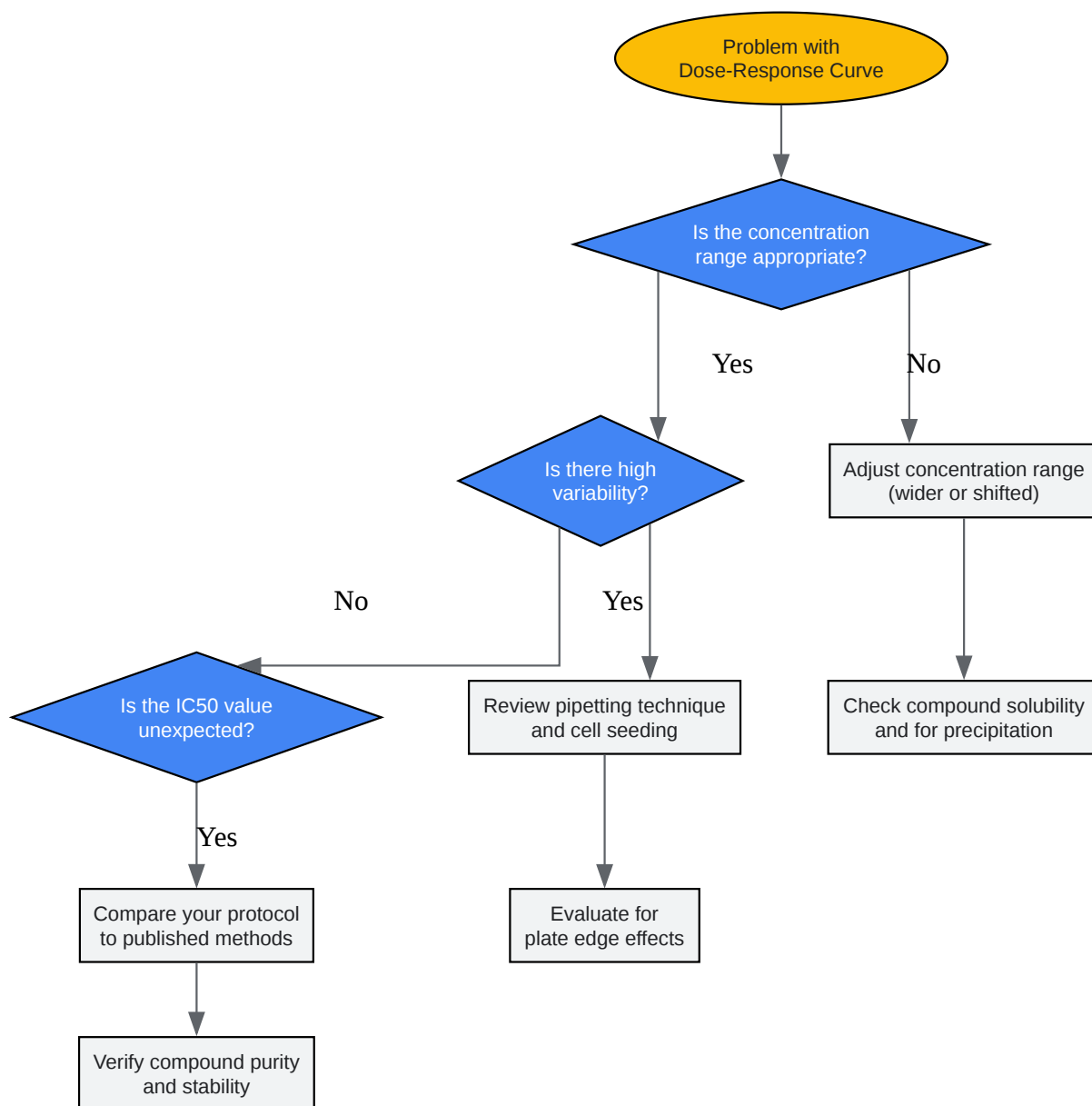


Figure 2: Dose-Response Curve Troubleshooting

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